molecular formula C8H8N4O2 B1519444 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide CAS No. 1097794-89-2

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide

Cat. No. B1519444
CAS RN: 1097794-89-2
M. Wt: 192.17 g/mol
InChI Key: NJAVJDZTEJMOHY-UHFFFAOYSA-N
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Description

“3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide” is a compound that belongs to the class of oxazolopyridines . Oxazolopyridines are heterocyclic compounds containing an oxazole ring fused to a pyridine ring . These compounds have been of interest in medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .


Synthesis Analysis

While specific synthesis methods for “3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide” were not found, similar compounds have been synthesized through various methods. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of tetrahydro-1H-pyrazolo [3,4-b]pyridines through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating .

Scientific Research Applications

Antimycobacterial Compounds Synthesis and Analysis A study by Wojciechowski and Płoszaj (2020) focused on the structural, vibrational, natural bond orbital, and quantum chemical analysis of novel compounds with antimycobacterial activity. The research highlighted the synthesis of derivatives related to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide, demonstrating their potential in developing new antimycobacterial agents. These compounds exhibit significant activity against Mycobacterium fortuitum, making them promising candidates for further pharmaceutical development due to their low toxicity profile (Wojciechowski & Płoszaj, 2020).

Chemoselective Monoarylation for Heterocyclic Synthesis In the realm of organic synthesis, Reichelt et al. (2010) described an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, showcasing the versatility of hydrazides like 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide in constructing complex heterocyclic frameworks. This process involves a palladium-catalyzed addition followed by dehydration under specific conditions, underscoring the compound's utility in generating diverse heterocyclic derivatives (Reichelt et al., 2010).

Antibacterial Activity of Pyrrolidine Derivatives Balandis et al. (2019) explored the synthesis of 1,3-disubstituted pyrrolidinone derivatives from 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide, revealing potent antibacterial properties. The study highlights the compound's role as a precursor in generating derivatives with significant activity against various bacterial strains, including S. aureus and E. coli, marking an important contribution to the search for new antibacterial agents (Balandis et al., 2019).

Enantioselective Synthesis Applications Roa et al. (2004) demonstrated the controlled reduction and enantioselective synthesis applications of compounds structurally related to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide. The study provides insights into the synthesis of enantiomerically pure compounds, which are crucial in the development of chiral drugs and materials, showcasing the chemical's versatility in stereochemical manipulations (Roa et al., 2004).

Molecular Docking and In Vitro Screening Flefel et al. (2018) embarked on synthesizing novel pyridine and fused pyridine derivatives, starting from compounds analogous to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide. Their work included in silico molecular docking and in vitro screening for antimicrobial and antioxidant activities, highlighting the compound's potential as a scaffold in drug discovery (Flefel et al., 2018).

properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6-2-5(7(13)11-9)3-10-8(6)14-12-4/h2-3H,9H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAVJDZTEJMOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
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3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
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3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
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3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
Reactant of Route 5
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Reactant of Route 6
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